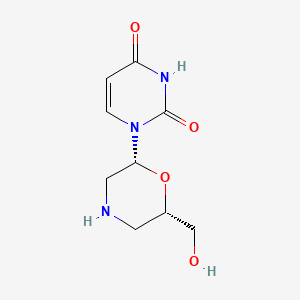

1-((2R,6S)-6-(hydroxymethyl)morpholin-2-yl)pyrimidine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-((2R,6S)-6-(hydroxymethyl)morpholin-2-yl)pyrimidine-2,4(1H,3H)-dione” is a complex organic compound that features a morpholine ring fused with a pyrimidine dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “1-((2R,6S)-6-(hydroxymethyl)morpholin-2-yl)pyrimidine-2,4(1H,3H)-dione” typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Morpholine Ring: Starting from a suitable diol, the morpholine ring can be synthesized through cyclization reactions.

Attachment of the Pyrimidine Dione: The pyrimidine dione moiety can be introduced via nucleophilic substitution reactions, often using pyrimidine derivatives as starting materials.

Hydroxymethylation: The hydroxymethyl group can be introduced through hydroxymethylation reactions, typically using formaldehyde or other hydroxymethylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids.

Reduction: The pyrimidine dione can be reduced to form dihydropyrimidine derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

Oxidation Products: Aldehydes, carboxylic acids.

Reduction Products: Dihydropyrimidines.

Substitution Products: Halogenated derivatives, substituted pyrimidines.

Scientific Research Applications

Chemistry

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: Potential use as a ligand in catalytic reactions.

Biology

Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to nucleotides.

Drug Development: Investigated for its potential as a pharmacophore in drug design.

Medicine

Antiviral Agents: Potential use in the development of antiviral drugs.

Cancer Research: Studied for its potential anticancer properties.

Industry

Materials Science: Used in the development of novel materials with specific properties.

Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of “1-((2R,6S)-6-(hydroxymethyl)morpholin-2-yl)pyrimidine-2,4(1H,3H)-dione” would depend on its specific application. In medicinal chemistry, it may act by:

Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate binding.

Interacting with DNA/RNA: Intercalating into DNA/RNA and disrupting their function.

Comparison with Similar Compounds

Similar Compounds

1-((2R,6S)-6-(hydroxymethyl)morpholin-2-yl)pyrimidine-2,4(1H,3H)-dione: Similar in structure but with different substituents.

Morpholine Derivatives: Compounds with variations in the morpholine ring.

Pyrimidine Dione Derivatives: Compounds with different substituents on the pyrimidine dione ring.

Uniqueness

Structural Features: The combination of a morpholine ring with a pyrimidine dione is unique and may confer specific properties.

Functional Groups:

Biological Activity

1-((2R,6S)-6-(hydroxymethyl)morpholin-2-yl)pyrimidine-2,4(1H,3H)-dione, commonly referred to as a morpholinyl pyrimidine derivative, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- CAS Number : 109205-43-8

- Molecular Formula : C9H13N3O4

- Molecular Weight : 227.22 g/mol

- Purity : Typically >95% in commercial preparations .

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in cellular signaling pathways. For instance, it may affect kinases that regulate cell proliferation and survival.

- Cellular Uptake and Localization : Studies indicate that the compound can alter the localization of key signaling molecules within cells, which may lead to changes in cellular behavior such as motility and apoptosis .

- Anticancer Properties : Preliminary investigations suggest that this compound exhibits selective cytotoxicity towards cancer cells while sparing non-tumorigenic cells. This selectivity is crucial for developing therapeutic agents with fewer side effects .

Anticancer Activity

A pivotal study demonstrated that this compound significantly inhibited the growth of various cancer cell lines at concentrations as low as 10 µM. The compound was particularly effective against murine liver tumor cells without affecting healthy liver cells .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| Tumorigenic Liver Cells | 10 | Significant growth inhibition |

| Non-Tumorigenic Cells | >50 | No significant effect |

Mechanistic Insights

Further analysis revealed that treatment with the compound led to:

Properties

IUPAC Name |

1-[(2R,6S)-6-(hydroxymethyl)morpholin-2-yl]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O4/c13-5-6-3-10-4-8(16-6)12-2-1-7(14)11-9(12)15/h1-2,6,8,10,13H,3-5H2,(H,11,14,15)/t6-,8+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDNAQZWHCIFRFA-POYBYMJQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(CN1)N2C=CC(=O)NC2=O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O[C@H](CN1)N2C=CC(=O)NC2=O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.